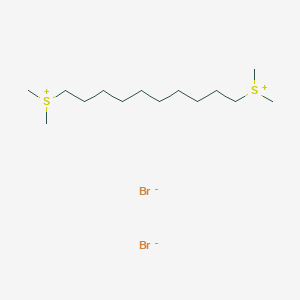![molecular formula C12H12OS2 B12563976 2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane CAS No. 143334-73-0](/img/structure/B12563976.png)
2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane is an organic compound characterized by the presence of a phenyl ring substituted with a prop-2-yn-1-yloxy group and a 1,3-dithiolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane typically involves the reaction of 4-hydroxyphenylacetylene with 1,3-dithiolane-2-thione under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield thiol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are conducted under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Nitro, halo derivatives
Aplicaciones Científicas De Investigación
2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane involves its interaction with molecular targets through its functional groups. The prop-2-yn-1-yloxy group can participate in click chemistry reactions, forming covalent bonds with biological molecules. The 1,3-dithiolane ring can interact with thiol groups in proteins, potentially inhibiting enzyme activity or modifying protein function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Prop-2-yn-1-yloxy)benzaldehyde
- 4-(Prop-2-yn-1-yloxy)benzoic acid
- 4-(Prop-2-yn-1-yloxy)phenylmethanone
Uniqueness
2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane is unique due to the presence of both the prop-2-yn-1-yloxy group and the 1,3-dithiolane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
143334-73-0 |
|---|---|
Fórmula molecular |
C12H12OS2 |
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
2-(4-prop-2-ynoxyphenyl)-1,3-dithiolane |
InChI |
InChI=1S/C12H12OS2/c1-2-7-13-11-5-3-10(4-6-11)12-14-8-9-15-12/h1,3-6,12H,7-9H2 |
Clave InChI |
NVXFYCAIQRYBIO-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=CC=C(C=C1)C2SCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[7-Methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B12563894.png)
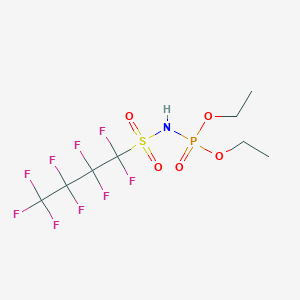
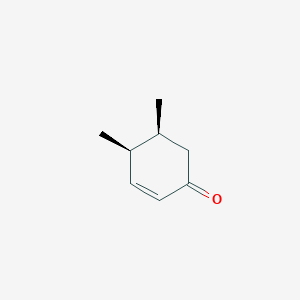
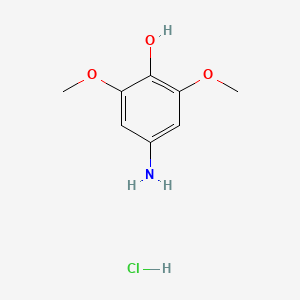
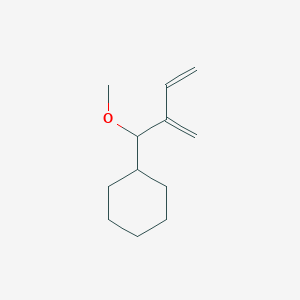

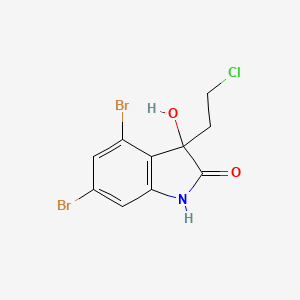
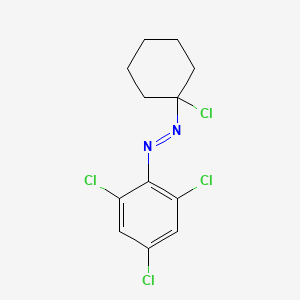
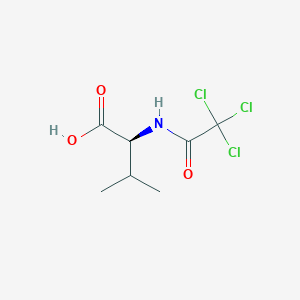

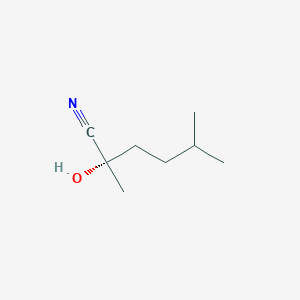
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, phenylmethyl ester](/img/structure/B12563964.png)
![3-[3,5-Bis(3-hydroxypropylamino)-2,4,6-trinitroanilino]propan-1-ol](/img/structure/B12563967.png)
